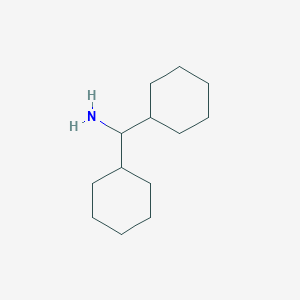

Dicyclohexylmethanamine

Cat. No. B3249237

Key on ui cas rn:

19293-63-1

M. Wt: 195.34 g/mol

InChI Key: QVQGTNFYPJQJNM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06482827B1

Procedure details

A solution of dicyclohexylacetic acid (4.5 g) in dichloromethane (50 mL) was treated with oxalyl chloride (2.5 mL). Addition of a catalytic amount of N,N-dimethylformamide (1 drop) caused immediate gas evolution to take place. The reaction mixture was stirred for 2 hr, then concentrated to dryness. The residue, consisting of crude dicyclohexylacetyl chloride, was dissolved in acetone (45 mL) and treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL). After stirring for 1 hr at 0° C., toluene (100 mL) was added. The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1) was separated, washed twice with brine, dried (Na2SO4), then heated at reflux for 2 hr. Following evaporation of the solvent, a waxy solid was obtained which mainly consisted of dicyclohexylmethyl isocyanate (IR absorption band at 2275 cm−1). This crude isocyanate was suspended in 20% hydrochloric acid (100 mL) and heated at reflux for 8 h. The insoluble material was filtered off and the filtrate was concentrated in vacuo. The solid residue was taken up in diethyl ether/1N aqueous NaOH and the aqeous layer was re-extracted with ethyl ether. The organic phases were joined and washed with brine, then dried (Na2SO4) and rotoevaporated. The title product was thus obtained as a colourless oil (1.8 g). H1-NMR (200 MHz, DMSO-d6) 0.8-1.8 (m, 22 H); 2.01 (t, 1 H, J=5.4 Hz) ppm.

Name

dicyclohexylmethyl isocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C1(C(C2CCCCC2)C(O)=O)CCCCC1.C(Cl)(=O)C(Cl)=O.[CH:23]1([CH:29]([N:36]=C=O)[CH:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[N-]=C=O>ClCCl.CN(C)C=O.Cl>[CH:23]1([CH:29]([NH2:36])[CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C(C(=O)O)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

dicyclohexylmethyl isocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C(C1CCCCC1)N=C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 2 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in acetone (45 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 1 hr at 0° C.

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

toluene (100 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2 hr

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a waxy solid was obtained which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 8 h

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The insoluble material was filtered off

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqeous layer was re-extracted with ethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)C(C1CCCCC1)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |